O,P'-Methoxychlor
Overview
Description
Synthesis Analysis
The synthesis of O,P'-Methoxychlor involves chemical processes that yield this chlorinated pesticide. While specific synthesis details are not provided in the available literature through this search, the analysis of O,P'-Methoxychlor and similar compounds typically requires precise and sensitive analytical methods to detect their presence in environmental samples.
Molecular Structure Analysis
The molecular structure of O,P'-Methoxychlor consists of chlorinated aromatic rings with methoxy groups. This structure contributes to its chemical behavior, including its hydrophobicity and bioaccumulation potential. Analytical methods such as gas chromatography are essential for understanding the distribution and impact of such molecules in the environment.
Chemical Reactions and Properties
O,P'-Methoxychlor's chemical reactions and properties are characterized by its stability and persistence in the environment. Its chlorinated structure makes it resistant to degradation, allowing it to remain in aquatic systems for extended periods. The analysis of O,P'-Methoxychlor in environmental samples, therefore, provides insight into its long-term effects on ecosystems.
Physical Properties Analysis
The physical properties of O,P'-Methoxychlor, including its solubility and partition coefficients, are critical for understanding its environmental behavior. Its low solubility in water and high partition coefficient contribute to its accumulation in the lipid tissues of aquatic organisms, a factor that is crucial for assessing its ecological risk.
Chemical Properties Analysis
The chemical properties of O,P'-Methoxychlor, including its reactivity and interactions with other substances in the environment, are central to evaluating its environmental impact. Studies focus on its detection and quantification in various matrices to understand its distribution, bioaccumulation, and potential effects on aquatic life and water quality.
For a detailed method on the determination of chlorinated pesticides like O,P'-Methoxychlor in aquatic tissue by capillary-column gas chromatography with electron-capture detection, see the work by (Leiker et al., 1995).
Scientific Research Applications
Reproductive System Impact : Methoxychlor has been observed to cause ovarian follicular atresia, affect ovarian surface epithelium height, and impact vaginal cytology in mice, potentially affecting ovarian function (Borgeest et al., 2002). Similar effects include inhibiting folliculogenesis and stimulating anti-Mullerian hormone production in the rat ovary, which could influence pre-pubertal follicular development and ovarian function (Uzumcu et al., 2006).
Endocrine Disruption : Methoxychlor has shown significant endocrine disruption in rats, leading to atrophy of mammary acinus in males and abnormal estrous cycles and ovary atrophy in females (Okazaki et al., 2001). It mimics estrogen effects in female rats and hamsters, influencing behaviors and uterine morphology (Gray et al., 1988).
Oxidative Stress : Exposure to Methoxychlor induces oxidative stress and affects mouse oocyte meiotic maturation due to impaired cellular ROS metabolism (Liu et al., 2016). It also causes oxidative stress in rat testis, potentially leading to reproductive abnormalities (Latchoumycandane & Mathur, 2002).
Environmental Behavior : Methoxychlor is strongly adsorbed to and slowly released from polyethylene liners and sediments in freshwater environments, showing little effect on water chemistry parameters (Solomon et al., 1986). Additionally, the Streptomyces consortium can effectively remove Methoxychlor from slurry and soil systems, suggesting potential for bioremediation methods (Fuentes et al., 2014).
Safety And Hazards
Methoxychlor is toxic to fish and various invertebrates and is an endocrine disruptor in humans and other mammals . It is also listed as a persistent, bioaccumulative, and toxic (PBT) chemical by the EPA Toxics Release Inventory (TRI) program . The use of Methoxychlor as a pesticide was banned in the United States in 2003 and in the European Union in 2002 .
properties
IUPAC Name |
1-methoxy-2-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3O2/c1-20-12-9-7-11(8-10-12)15(16(17,18)19)13-5-3-4-6-14(13)21-2/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLLPAOBVIKLDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042231 | |
Record name | o,p'-Methoxychlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O,P'-Methoxychlor | |
CAS RN |
30667-99-3 | |
Record name | o,p'-Methoxychlor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030667993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o,p-Methoxychlor | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o,p'-Methoxychlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,P'-METHOXYCHLOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z8MDD38HB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.